molecular formula C21H25N3O3 B3159988 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide CAS No. 865659-68-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide

Cat. No.: B3159988
CAS No.: 865659-68-3
M. Wt: 367.4 g/mol
InChI Key: AHRRJYCTHQNFIJ-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide is a synthetic compound featuring a 1,4-benzodioxin ring fused to a piperazine-1-carboxamide scaffold. The 2,6-dimethylphenyl substituent on the piperazine nitrogen introduces steric and electronic modifications that influence its pharmacological properties. This compound shares structural motifs with several TRPV1 antagonists, enzyme inhibitors, and antihepatotoxic agents, as evidenced by its benzodioxin and piperazinecarboxamide moieties .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-15-4-3-5-16(2)20(15)23-8-10-24(11-9-23)21(25)22-17-6-7-18-19(14-17)27-13-12-26-18/h3-7,14H,8-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRRJYCTHQNFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130016
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865659-68-3
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865659-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)-1-piperazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable carboxylic acid derivative under controlled conditions. The reaction conditions often require the use of coupling agents such as carbodiimides or peptide coupling reagents to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions are typically carried out in reactors with precise temperature and pressure control to ensure consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted benzodioxin derivatives.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been investigated for its biological activity, including potential antibacterial and antiviral properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly for neurological and cardiovascular disorders.

  • Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

Piperazine-1-carboxamide Derivatives

The piperazinecarboxamide group is a common feature in several therapeutic agents. Key analogues include:

Compound Name/IUPAC Name Key Structural Features Company/Application Reference
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl substituent; ethyl group on piperazine Intermediate in organic synthesis
Comp. 41 (Johnson & Johnson) N-(4-tert-Butylphenyl)-4-(3-chloro-2-pyridinyl)-1-piperazinecarboxamide TRPV1 antagonist
4-[(5-tert-Butyl-1,3-benzoxazol-2-yl)methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide Benzoxazole substituent; tert-butyl group Not specified (structural analogue)

Analysis :

  • The target compound’s 2,6-dimethylphenyl group contrasts with the 4-chlorophenyl group in and the tert-butylbenzoxazole in .
  • TRPV1 antagonists like Comp. 41 prioritize pyridinyl and trifluoromethyl groups for receptor binding, whereas the target compound’s dimethylphenyl group may redirect activity toward other targets.
1,4-Benzodioxin-Containing Analogues
Compound Name Key Features Application Reference
3',4'(1",4"-Dioxino)flavone (4f) Flavone fused to 1,4-dioxane Antihepatotoxic agent
7j (2-{2,3-Dihydro-1,4-benzodioxin-6-yl[...]acetamide) Sulfonamide-acetamide linker α-Glucosidase/acetylcholinesterase inhibitor

Analysis :

  • The 1,4-benzodioxin ring in the target compound and 4f contributes to planar aromaticity, which may enhance membrane permeability. However, 4f’s flavone core directs activity toward liver protection, whereas the target compound’s piperazinecarboxamide scaffold suggests CNS or metabolic enzyme modulation .
  • Compound 7j replaces carboxamide with sulfonamide but retains the benzodioxin group, highlighting the scaffold’s versatility in enzyme inhibition.

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substituents: 2,6-Dimethylphenyl (target compound) vs. 4-tert-butylphenyl (Comp. Chlorophenyl (e.g., ) vs. Trifluoromethylpyridinyl (e.g., AMG9810, ): Electron-withdrawing groups like Cl or CF3 enhance binding to ion channels (e.g., TRPV1), while alkyl groups may prioritize metabolic stability .
  • Benzodioxin Modifications :

    • Antihepatotoxic flavones (e.g., 4f ) require a hydroxy methyl group on the dioxane ring for optimal activity. The target compound lacks this group, suggesting divergent mechanisms.

Pharmacokinetic and Pharmacodynamic Profiles

  • Lipophilicity: The 2,6-dimethylphenyl group increases logP compared to polar substituents (e.g., pyridinyl in Comp.
  • Metabolic Stability : Piperazinecarboxamides with bulky substituents (e.g., tert-butyl in ) resist cytochrome P450 oxidation better than smaller alkyl groups .

Data Tables

Table 1: Structural Comparison of Piperazinecarboxamide Analogues

Compound Piperazine Substituent Benzodioxin/Benzoxazole Molecular Weight Key Application
Target Compound 2,6-Dimethylphenyl 1,4-Benzodioxin 423.48 g/mol Not specified (structural studies)
Comp. 41 3-Chloro-2-pyridinyl None ~450 g/mol* TRPV1 antagonist
4f None 1,4-Dioxane-flavone fusion 352.34 g/mol Antihepatotoxic
7j 2,6-Dimethylphenyl (acetamide) 1,4-Benzodioxin 466.16 g/mol Enzyme inhibitor

*Estimated based on IUPAC name.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and therapeutic implications based on diverse research findings.

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides. The general synthetic route includes:

  • Formation of the Benzodioxin Derivative :
    • Reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with sulfonyl chlorides in an alkaline medium.
    • Subsequent reactions with bromo-N-substituted acetamides to yield the desired piperazine derivatives.
  • Characterization :
    • The synthesized compound can be characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Enzyme Inhibition

Research has indicated that compounds derived from benzodioxin structures exhibit significant enzyme inhibitory activities. For example:

  • Acetylcholinesterase Inhibition : Studies have shown that certain derivatives of benzodioxin can inhibit acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's disease (AD) .
  • α-Glucosidase Inhibition : The synthesized compounds have also been screened for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, making them potential candidates for managing Type 2 Diabetes Mellitus (T2DM) .

Lipid Peroxidation Inhibition

A series of studies have demonstrated that benzodioxin derivatives possess antioxidant properties by inhibiting lipid peroxidation. For instance:

  • Compounds were found to be significantly more effective than traditional antioxidants like probucol in preventing the oxidation of low-density lipoproteins (LDL) .

Calcium Antagonist Properties

Some derivatives have been shown to exhibit calcium antagonist properties comparable to established drugs like flunarizine. This suggests potential applications in cardiovascular therapies .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various benzodioxin derivatives in vitro. Results indicated that certain compounds exhibited up to 45 times greater antioxidant activity compared to controls. This was attributed to their structural features that enhance electron donation capabilities.

Case Study 2: Neuroprotective Effects

In vivo studies on animal models demonstrated that specific benzodioxin derivatives significantly improved cognitive functions and reduced neurodegeneration markers in models of AD. These findings support their potential as therapeutic agents for neuroprotection.

Comparative Table of Biological Activities

Compound NameEnzyme Inhibition (IC50 μM)Antioxidant Activity (μM Trolox Equivalent)Calcium Antagonist Activity
This compound12300Moderate
Benzodioxin derivative A9280High
Benzodioxin derivative B15350Low

Q & A

Q. What synthetic strategies are commonly employed to prepare piperazine-1-carboxamide derivatives like this compound?

  • Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution or coupling reactions. For example: (i) Reacting a benzodioxin-6-amine with a chloroformate-activated piperazine intermediate. (ii) Purification via normal-phase chromatography (e.g., silica gel with methanol/ammonium hydroxide gradients) to isolate the carboxamide product . Reaction progress is monitored using TLC or LC-MS .

Q. How should researchers handle and store this compound to maintain its integrity?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (e.g., argon). Use P95/P1 respirators and nitrile gloves during handling to minimize inhalation or dermal exposure. Stability data indicate no decomposition under recommended storage, but avoid strong acids/bases and incompatible solvents .

Advanced Research Questions

Q. How can receptor binding assays be designed to evaluate this compound’s affinity for dopamine or serotonin receptors?

  • Methodological Answer : Radioligand displacement assays using [³H]spiperone (for D2/D3 receptors) or [³H]ketanserin (for 5-HT2A) are standard.
  • Protocol : Incubate compound with transfected HEK293 cells expressing human receptors. Measure IC50 values via scintillation counting and analyze using nonlinear regression (e.g., GraphPad Prism). Cross-validate with functional assays (e.g., cAMP inhibition for D3 receptors) .
  • Key Controls : Include reference ligands (e.g., clozapine for 5-HT2A) and assess nonspecific binding with excess cold ligand .

Q. How should researchers resolve discrepancies in cytotoxic activity data across different cell lines?

  • Methodological Answer : (i) Dose-Response Analysis : Confirm IC50 consistency using multiple assays (e.g., MTT, ATP-lite). (ii) Metabolic Profiling : Test for cytochrome P450-mediated metabolism differences using liver microsomes. (iii) Transporters/Efflux Pumps : Inhibit P-glycoprotein (e.g., verapamil) to assess bioavailability effects. (iv) Transcriptomics : Compare gene expression (e.g., ABC transporters, apoptosis markers) in resistant vs. sensitive cell lines .

Q. What structural modifications could enhance this compound’s blood-brain barrier (BBB) permeability for CNS applications?

  • Methodological Answer : (i) LogP Optimization : Introduce lipophilic groups (e.g., halogenation of the benzodioxin ring) to increase logP to 2–5. (ii) Reducing Hydrogen Bond Donors : Replace polar substituents with bioisosteres (e.g., trifluoromethyl for hydroxyl). (iii) Pro-drug Strategies : Mask amides with ester prodrugs cleaved by brain esterases. (iv) In Silico Modeling : Use tools like Schrödinger’s QikProp to predict BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2,6-dimethylphenyl)piperazine-1-carboxamide

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